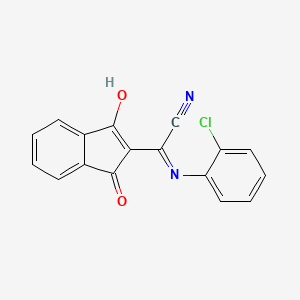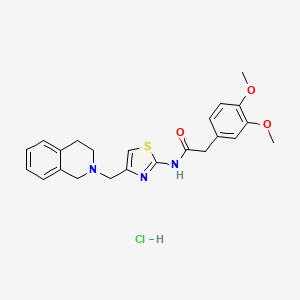
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O3S and its molecular weight is 459.99. The purity is usually 95%.
BenchChem offers high-quality N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analgesic and Anti-Inflammatory Activities
Research has shown that compounds with structures similar to the chemical have demonstrated significant analgesic and anti-inflammatory activities. For instance, a study by Yusov et al. (2019) synthesized compounds through the cyclocondensation of 4-(3,4-dimethoxybenzyl)heptan-4-ol with N-substituted cyanoacetamide, resulting in enaminoamides that exhibited analgesic effects comparable to sodium metamizole. Furthermore, some of these compounds showed anti-inflammatory effects in a carrageenan model, which were also comparable to sodium metamizole (Yusov et al., 2019).
Anticonvulsant Activity
Another research avenue is the exploration of anticonvulsant activities. El Kayal et al. (2019) developed a series of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides and tested their anticonvulsant activity. The study identified a lead compound that improved all experimental convulsive syndrome rates in mice without impairing motor coordination. This suggests a potential mechanism for the anticonvulsive effect, possibly through the inhibition of carbonic anhydrase II (El Kayal et al., 2019).
Antitumor Activity
Compounds related to the specified chemical have also been studied for their antitumor activities. Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity. Some of these compounds were found to be 1.5–3.0-fold more potent compared with the positive control 5-fluorouracil, showcasing their potential in cancer research (Al-Suwaidan et al., 2016).
Synthesis and Structural Studies
Research into the synthesis and structural aspects of similar compounds reveals the versatility of these chemicals. For instance, studies have focused on the synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties, providing new derivatives for potential applications. The successful synthesis of these derivatives through a multi-step process from anthranilic acid and aryl isothiocyanates underscores the chemical's utility in creating novel compounds with varied biological activities (Nguyen et al., 2022).
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S.ClH/c1-28-20-8-7-16(11-21(20)29-2)12-22(27)25-23-24-19(15-30-23)14-26-10-9-17-5-3-4-6-18(17)13-26;/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,24,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSQRQAOQDIVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

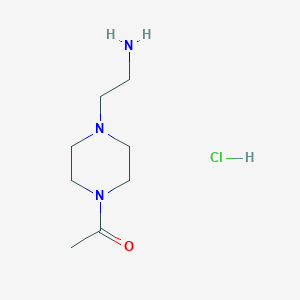
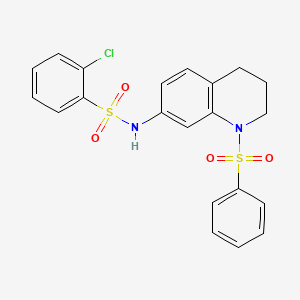
![(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2731463.png)
![methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
![5-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2731466.png)
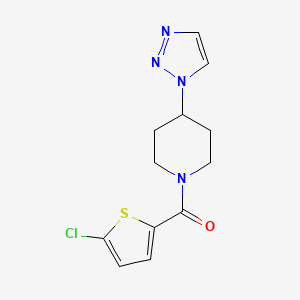
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2731469.png)
![N-[3-(6-methoxy-3-pyridazinyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2731471.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2731473.png)
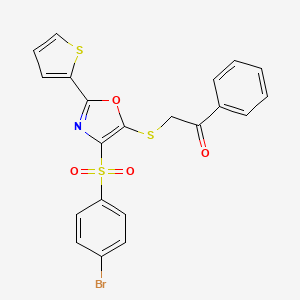
![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2731476.png)

![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2731479.png)
